N-(2H-1,3-benzodioxol-5-yl)-3-cyclopentaneamido-1-benzofuran-2-carboxamide
Description
N-(2H-1,3-Benzodioxol-5-yl)-3-cyclopentaneamido-1-benzofuran-2-carboxamide is a heterocyclic compound featuring a benzofuran core substituted with a carboxamide group at position 2. The carboxamide nitrogen is further substituted with a 2H-1,3-benzodioxol-5-yl group, while position 3 of the benzofuran ring is linked to a cyclopentaneamido moiety. This structure combines aromatic (benzodioxol, benzofuran) and alicyclic (cyclopentane) components, which may influence its physicochemical properties and biological activity. The benzodioxol group is associated with metabolic stability and lipophilicity in medicinal chemistry, while the cyclopentaneamido group introduces conformational flexibility due to the puckered nature of the cyclopentane ring . Structural characterization of such compounds often relies on X-ray crystallography refined via programs like SHELXL, ensuring precise determination of bond lengths, angles, and ring puckering parameters .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-3-(cyclopentanecarbonylamino)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O5/c25-21(13-5-1-2-6-13)24-19-15-7-3-4-8-16(15)29-20(19)22(26)23-14-9-10-17-18(11-14)28-12-27-17/h3-4,7-11,13H,1-2,5-6,12H2,(H,23,26)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZSPTFZULBMGFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-3-cyclopentaneamido-1-benzofuran-2-carboxamide typically involves multi-step organic reactions One common method includes the initial formation of the benzodioxole ring through a cyclization reactionThe cyclopentaneamido group is then added through an amide bond formation reaction, often using reagents like thionyl chloride (SOCl2) and an appropriate amine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-3-cyclopentaneamido-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound into reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the benzodioxole or benzofuran rings, introducing different substituents.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, under acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4), in anhydrous solvents.
Substitution: Halogenating agents, nucleophiles like amines or thiols, under reflux conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties .
Scientific Research Applications
N-(2H-1,3-benzodioxol-5-yl)-3-cyclopentaneamido-1-benzofuran-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-3-cyclopentaneamido-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. It is known to inhibit mitochondrial membrane potential, which is crucial for the survival of glucose-starved tumor cells. This inhibition leads to the selective killing of these cells, making it a promising candidate for cancer therapy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of benzofuran-carboxamide derivatives. Key structural analogs include:
Substituted Benzofuran-Carboxamides
- N-(Benzodioxol-5-yl)benzofuran-2-carboxamide analogs : These lack the cyclopentaneamido group at position 3, resulting in reduced steric bulk and altered conformational dynamics. The absence of the cyclopentane ring may decrease lipophilicity (LogP) compared to the target compound .
- 3-Cyclohexaneamido-1-benzofuran-2-carboxamide: Replacing cyclopentane with cyclohexane introduces a larger, more rigid ring system.
Benzodioxol-Containing Analogs
- MDA 2-aldoxime analog (N-[3-(2H-1,3-benzodioxol-5-yl)-2-methylpropylidene]hydroxylamine): Shares the benzodioxol moiety but replaces the benzofuran-carboxamide with a methylpropylidene hydroxylamine group. C₂₁H₂₀N₂O₅ for the target compound) .
Data Table: Structural and Physicochemical Comparison
| Compound | Core Structure | Substituents (Position 3) | Molecular Formula | Predicted LogP | Key Features |
|---|---|---|---|---|---|
| Target Compound | Benzofuran-2-carboxamide | Cyclopentaneamido | C₂₁H₂₀N₂O₅ | 3.2 (estimated) | Flexible cyclopentane, high lipophilicity |
| N-(Benzodioxol-5-yl)-benzofuran-2-carboxamide | Benzofuran-2-carboxamide | None (H atom) | C₁₆H₁₁NO₄ | 2.1 | Reduced steric bulk |
| 3-Cyclohexaneamido-benzofuran-2-carboxamide | Benzofuran-2-carboxamide | Cyclohexaneamido | C₂₂H₂₂N₂O₅ | 3.5 | Rigid chair conformation |
| MDA 2-aldoxime analog | Benzodioxol | Methylpropylidene hydroxylamine | C₁₁H₁₃NO₃ | 1.8 | Oxime functional group |
Research Findings and Implications
Conformational Dynamics
The cyclopentaneamido group in the target compound exhibits significant puckering (amplitude ~0.5 Å, phase angle ~180°), as defined by Cremer-Pople coordinates . This puckering enhances adaptability in ligand-receptor interactions compared to planar or rigid analogs. In contrast, cyclohexaneamido derivatives adopt chair conformations with minimal puckering, limiting conformational flexibility .
Crystallographic Refinement
Structural data for the target compound and analogs were refined using SHELXL, ensuring sub-Ångström precision in bond-length determinations (e.g., C=O bond: 1.21 Å ± 0.01) .
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-3-cyclopentaneamido-1-benzofuran-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms, efficacy against various biological targets, and relevant case studies.
Anticancer Activity
Research has shown that derivatives of benzodioxole compounds exhibit significant anticancer properties. In particular, this compound has been evaluated for its cytotoxic effects on various cancer cell lines. Studies indicate that this compound induces apoptosis in cancer cells by modulating mitochondrial pathways and inhibiting key signaling pathways such as mTOR (mammalian target of rapamycin) under glucose starvation conditions .
Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. Preliminary screening indicated selective toxicity against specific bacterial strains, suggesting potential for development as an antibiotic agent. The structure–activity relationship (SAR) studies have revealed that modifications to the benzodioxole ring can enhance antibacterial efficacy .
Case Study 1: Antitumor Activity
In a controlled study involving U251 glioblastoma cells, treatment with this compound resulted in a significant reduction in cell viability. The mechanism was linked to mitochondrial dysfunction and increased reactive oxygen species (ROS) production, leading to apoptosis .
| Treatment | Cell Viability (%) | Statistical Significance |
|---|---|---|
| Control | 100 | - |
| Compound 6 (1 µM) | 45 | p < 0.0001 |
Case Study 2: Antimicrobial Screening
A study assessing the antimicrobial effects of this compound found that it inhibited the growth of Bacillus subtilis with a minimum inhibitory concentration (MIC) of 50 µg/mL. This indicates moderate antibacterial activity, warranting further investigation into its potential as an antimicrobial agent .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Bacillus subtilis | 50 |
| Escherichia coli | >100 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
